4-Hydroxybenzaldehyde-2,3,5,6-d4

Übersicht

Beschreibung

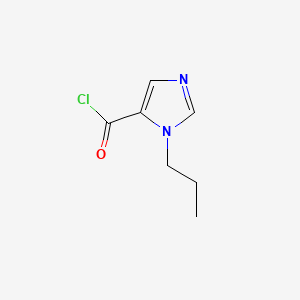

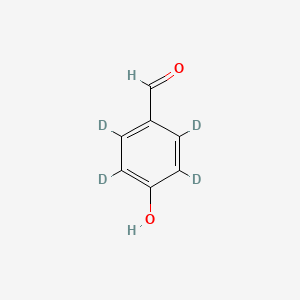

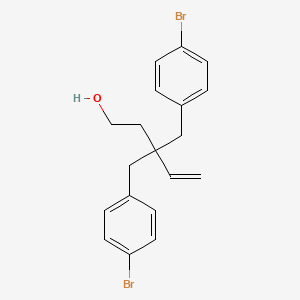

4-Hydroxybenzaldehyde-2,3,5,6-d4 is an isotope labelled analog of 4-Hydroxybenzaldehyde . It has a molecular weight of 126.15 and a linear formula of HO-C6D4-CHO . It is known to maintain bactericidal activity when tested against certain bacteria strains and also displays antioxidant potential .

Synthesis Analysis

4-Hydroxybenzaldehyde is prepared by the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [2H]c1c([2H])c(C=O)c([2H])c([2H])c1O . The InChI representation is 1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D .Chemical Reactions Analysis

4-Hydroxybenzaldehyde is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 117-119 °C (lit.) . The exact mass is 127.068163160 g/mol .Wissenschaftliche Forschungsanwendungen

Remote Benzylic C(sp3)–H Oxyfunctionalization : 4-Hydroxybenzaldehydes, including variants like 4-Hydroxybenzaldehyde-2,3,5,6-d4, play a significant role in remote benzylic C(sp3)–H oxyfunctionalization. This process is crucial for transforming various compounds into aromatic carbonyl compounds, which are essential in pharmaceutical applications (Jiang et al., 2014).

Solid Phase Organic Synthesis : 4-Hydroxybenzaldehyde and its derivatives are used as linkers in solid phase organic synthesis. This application is significant in the synthesis of secondary amides and other compounds, highlighting its utility in organic chemistry and drug development (Swayze, 1997).

Electrocatalysis : The oxidation of hydroxybenzaldehydes, including 4-Hydroxybenzaldehyde, can lead to the formation of electropolymerized films with applications in electrocatalysis. This is particularly relevant in the development of energy conversion and storage technologies (Pariente et al., 1994).

Chromatographic Analyses : 4-Hydroxybenzaldehyde and its chlorinated derivatives are used in gas-liquid chromatographic analyses. This highlights its role in analytical chemistry, particularly in the separation and identification of complex mixtures (Korhonen & Knuutinen, 1984).

Copper-mediated Selective Oxidation : 4-Hydroxybenzaldehyde derivatives are important in copper-mediated selective oxidation processes. This method is vital in the pharmaceutical and perfume industries, especially in the production of aromatic aldehyde functional groups (Boldron et al., 2005).

Hydrogen Bond Systems in IR Spectra : 4-Hydroxybenzaldehyde is instrumental in the study of hydrogen bond systems, as observed in the polarized IR spectra of its crystals. This is crucial for understanding the molecular interactions and properties of various substances (Flakus & Hachuła, 2010).

Thermophysical Properties : The study of solid aldehydes, including 4-Hydroxybenzaldehyde, contributes to understanding their thermophysical properties. Such research is vital in material science, particularly in understanding phase transitions and thermal behavior (Temprado et al., 2008).

Clinical Applications : 4-Hydroxybenzaldehyde has clinical relevance in lipid peroxidation studies, particularly in detecting oxidative stress biomarkers in biological tissues (Spies-Martin et al., 2002).

Acute Wound Healing : Research has shown that 4-Hydroxybenzaldehyde accelerates acute wound healing by activating focal adhesion signalling in keratinocytes. This indicates its potential therapeutic application in promoting skin regeneration (Kang et al., 2017).

Wirkmechanismus

Safety and Hazards

4-Hydroxybenzaldehyde-2,3,5,6-d4 can cause serious eye damage and may cause respiratory irritation . It is also harmful to aquatic life . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing eye protection/face protection, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301754 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-52-8 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butenoic acid, 2-[(methoxyacetyl)amino]-2-methyl- (9CI)](/img/no-structure.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)

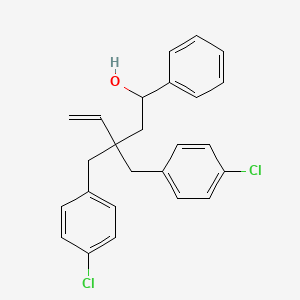

![3,3-Bis[(3-methoxyphenyl)methyl]pent-4-en-1-ol](/img/structure/B570114.png)